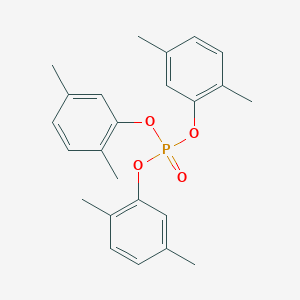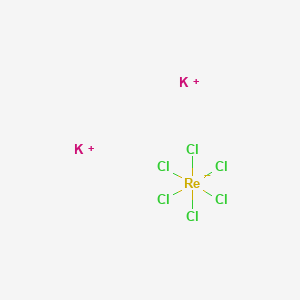
Potassium hexachlororhenate(IV)
Descripción general
Descripción
Potassium hexachlororhenate(IV), also known as potassium chlororhenite, is an inorganic chemical compound with the formula K2ReCl6 . It is a light-green crystalline solid and is used in the preparation of supported rhenium tricarbonyls which catalyze propylene hydrogenation .
Synthesis Analysis
Potassium hexachlororhenate(IV) is most commonly prepared by the reduction of potassium perrhenate with potassium iodide, hypophosphorous acid, or chromium (II) chloride in the presence of hydrochloric acid .Molecular Structure Analysis
The molecular formula of Potassium hexachlororhenate(IV) is Cl6K2Re . The molecular weight is 477.12 g/mol .Chemical Reactions Analysis
Potassium hexachlororhenate(IV) reacts with silver nitrate to produce silver hexachlororhenate, which in turn decomposes at 400 °C to rhenium (III) chloride .Physical And Chemical Properties Analysis
Potassium hexachlororhenate(IV) is a light-green crystalline solid . It is soluble in hydrochloric acid . The molecular weight of Potassium hexachlororhenate(IV) is 477.12 g/mol .Aplicaciones Científicas De Investigación
Preparation of Supported Rhenium Tricarbonyls
Potassium hexachlororhenate(IV): is utilized in the synthesis of supported rhenium tricarbonyls . These tricarbonyls are significant because they act as catalysts for the hydrogenation of propylene, a process crucial in the production of polypropylene plastics which are widely used in various industries due to their thermal resistance and durability .
Catalysis in Organic Synthesis
The compound’s ability to form rhenium tricarbonyls is not limited to propylene hydrogenation. It can also catalyze a variety of other organic reactions, making it a valuable reagent in organic synthesis laboratories. This includes applications in pharmaceuticals where specific reaction pathways need to be catalyzed under controlled conditions .
Hydrolysis to Form Rhenium(IV) Oxide
In aqueous solutions, K2ReCl6 undergoes hydrolysis to form rhenium(IV) oxide . This reaction is of interest in the study of transition metal oxides, which have applications ranging from semiconductors to photocatalysts.
Production of Silver Hexachlororhenate
When reacted with silver nitrate, K2ReCl6 produces silver hexachlororhenate . This compound decomposes at high temperatures to yield rhenium(III) chloride, which is used in further chemical syntheses and material science research.
Study of Crystal Structures
The crystalline structure of K2ReCl6 has been extensively studied, providing insights into cubic crystal systems . Understanding these structures is essential for material science, particularly in the development of new materials with specific properties.
Thermodynamic Research
K2ReCl6: has been the subject of thermodynamic studies, particularly concerning its heat capacity and entropy . Such research is fundamental in understanding the physical properties of compounds, which is crucial for their application in temperature-sensitive reactions and processes.
Safety And Hazards
Potassium hexachlororhenate(IV) is a hazardous substance. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .
Direcciones Futuras
Propiedades
IUPAC Name |
dipotassium;hexachlororhenium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCRXIXEXSEJGV-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Re-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K2Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light green odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Potassium hexachlororhenate(IV) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16815 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium hexachlororhenate(IV) | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



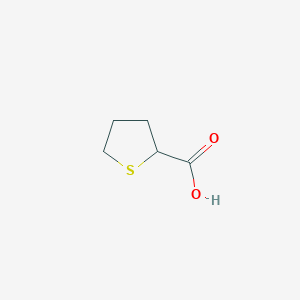

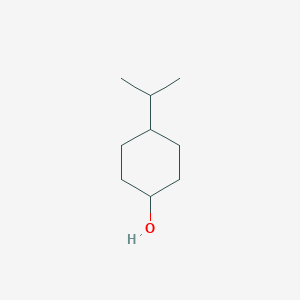
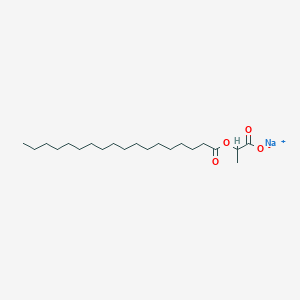
![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
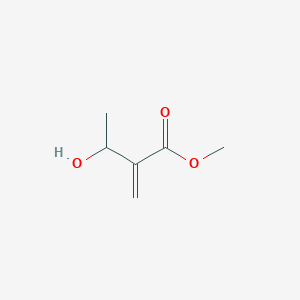

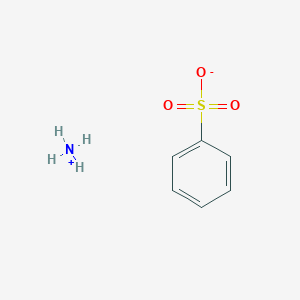
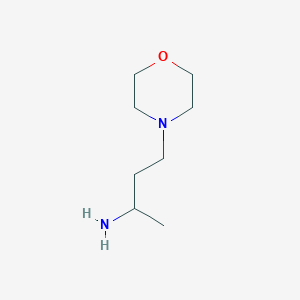
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)



